Cas no 937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate)

ethyl 2-(2-chloro-4-pyridyl)acetate structure
937236-73-2 structure
Product Name:ethyl 2-(2-chloro-4-pyridyl)acetate
CAS-Nr.:937236-73-2
MF:C9H10ClNO2
MW:199.634201526642
CID:2126047
PubChem ID:57709236
Update Time:2024-10-26

ethyl 2-(2-chloro-4-pyridyl)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • ethyl 2-(2-chloropyridin-4-yl)acetate
    • MFDZGDBPQSJAIC-UHFFFAOYSA-N
    • NE34562
    • 4-Pyridineacetic acid, 2-chloro-, ethyl ester
    • (2-chloro-pyridin-4-yl)-acetic acid ethyl ester
    • Ethyl 2-chloro-4-pyridineacetate (ACI)
    • (2-Chloropyridin-4-yl)acetic acid ethyl ester
    • ethyl 2-(2-chloro-4-pyridyl)acetate
    • AKOS026729461
    • E81939
    • DB-334041
    • AS-83923
    • EN300-125107
    • SCHEMBL191331
    • CS-0148583
    • ethyl2-(2-chloropyridin-4-yl)acetate
    • 937236-73-2
    • Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
    • InChI-Schlüssel: MFDZGDBPQSJAIC-UHFFFAOYSA-N
    • Lächelt: ClC1C=C(C=CN=1)CC(=O)OCC

Berechnete Eigenschaften

  • Genaue Masse: 199.0400063g/mol
  • Monoisotopenmasse: 199.0400063g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 175
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 39.2
  • XLogP3: 2

Experimentelle Eigenschaften

  • Farbe/Form: NA
  • Dichte: 1.2±0.1 g/cm3
  • Siedepunkt: 287.3±25.0 °C at 760 mmHg
  • Flammpunkt: 227.2±28.7 °C

ethyl 2-(2-chloro-4-pyridyl)acetate Sicherheitsinformationen

ethyl 2-(2-chloro-4-pyridyl)acetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B126533-10mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2
10mg
$ 50.00 2022-06-07
TRC
B126533-50mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2
50mg
$ 185.00 2022-06-07
TRC
B126533-100mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2
100mg
$ 275.00 2022-06-07
Enamine
EN300-125107-0.05g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.05g
$155.0 2023-06-08
Enamine
EN300-125107-0.1g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.1g
$232.0 2023-06-08
Enamine
EN300-125107-0.25g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.25g
$331.0 2023-06-08
Enamine
EN300-125107-0.5g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.5g
$524.0 2023-06-08
Enamine
EN300-125107-1.0g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
1g
$671.0 2023-06-08
Enamine
EN300-125107-2.5g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
2.5g
$1315.0 2023-06-08
Enamine
EN300-125107-5.0g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
5g
$1945.0 2023-06-08

ethyl 2-(2-chloro-4-pyridyl)acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
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Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of pyrazolylurea compounds as hemopoietic cell kinase (p59-HCK) inhibitors for treatment of influenza infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
Referenz
Quinolone derivatives, especially oxopyridopirimidines, as fibroblast growth factor inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt → -78 °C; 15 min, -78 °C; 15 min, -78 °C
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Spiro imidazole derivatives as PPAR modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with PPAR activity.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Beta-lactamase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: Palladium diacetate Solvents: Ethanol ;  rt
Referenz
Preparation of [1,3]thiazolo[5,4-b]pyridine-2-amine derivatives as VEGF receptor 2 kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Hexamethylphosphoramide ;  1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of heterocyclic compounds as glucokinase activators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Prepartion of pyrimidines as ferroportin inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Pyrazolylurea derivatives as antiviral agents and their preparation and use in the treatment of viral infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Preparation of pyrazolyl ureas as p38 MAP kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Preparation of 18F-labeled coumarin derivatives useful as in vivo imaging agent for MAO-B
, World Intellectual Property Organization, , ,

ethyl 2-(2-chloro-4-pyridyl)acetate Raw materials

ethyl 2-(2-chloro-4-pyridyl)acetate Preparation Products

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